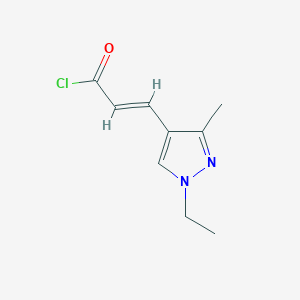

(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride

Description

Properties

IUPAC Name |

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNCHZYAVOJMK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-acryloyl chloride generally follows a two-stage approach:

Synthesis of the Pyrazole Intermediate:

- The pyrazole ring is constructed via condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by selective alkylation to introduce the ethyl and methyl substituents at N1 and C3 positions, respectively.

- This step ensures the formation of 1-ethyl-3-methyl-pyrazole with a free 4-position available for further functionalization.

Introduction of the Acryloyl Chloride Group:

- The pyrazole intermediate is then reacted with acryloyl chloride under controlled basic conditions (e.g., in the presence of triethylamine or pyridine) to form the acryloyl chloride moiety at the 4-position of the pyrazole ring.

- The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to prevent side reactions and polymerization.

Detailed Reaction Conditions

| Step | Reactants | Conditions | Solvent | Notes |

|---|---|---|---|---|

| Pyrazole Formation | Hydrazine + 1,3-diketone | Reflux, acidic or neutral medium | Ethanol or similar | Alkylation with ethyl iodide/methyl iodide post-ring formation |

| Acryloyl Chloride Introduction | Pyrazole derivative + acryloyl chloride | 0–25 °C, inert atmosphere | Dichloromethane or THF | Base (triethylamine) added to neutralize HCl byproduct |

Industrial Scale Considerations

- Continuous Flow Synthesis:

Industrial production often employs continuous flow reactors to enhance reaction control, safety, and yield. Automated reagent addition and temperature control minimize side reactions and improve reproducibility. - Purification:

The product is purified by distillation under reduced pressure or recrystallization from suitable solvents to achieve high purity for downstream applications.

Research Findings on Preparation

Reaction Efficiency and Yield

- The reaction of pyrazole derivatives with acryloyl chloride under optimized conditions typically yields the target compound in 70–85% isolated yield.

- Use of dry solvents and inert atmosphere is critical to prevent hydrolysis of the acryloyl chloride group.

- Base equivalents must be carefully controlled to avoid over-neutralization or side reactions.

Comparative Analysis with Related Compounds

| Compound | Pyrazole Substitution | Preparation Method | Key Differences |

|---|---|---|---|

| (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-acryloyl chloride | Ethyl at N1, methyl at C3 | Pyrazole formation + acryloyl chloride reaction | Requires selective alkylation steps |

| (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-acryloyl chloride | Dimethyl substitution | Reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with thionyl chloride | Uses acid chloride formation from carboxylic acid precursor |

| (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride | Additional methyl at C5 | Similar synthetic route with alkylation and acryloyl chloride reaction | More complex alkylation pattern |

Summary Table of Preparation Methods

| Preparation Stage | Description | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pyrazole Ring Synthesis | Condensation of hydrazine with diketone, followed by alkylation | Reflux in ethanol, alkylation with alkyl halides | 75–90% | Purity critical for next step |

| Acryloyl Chloride Introduction | Reaction with acryloyl chloride under base | 0–25 °C, inert atmosphere, dry solvent | 70–85% | Base neutralizes HCl, moisture exclusion essential |

| Purification | Distillation or recrystallization | Reduced pressure, low temperature | N/A | Ensures product stability and purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The acryloyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various addition products.

Polymerization Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Addition Reactions: Electrophiles such as halogens or nucleophiles such as Grignard reagents under controlled temperature conditions.

Polymerization: Initiators such as radical initiators (e.g., azobisisobutyronitrile) under inert atmosphere conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Addition Products: Formed from addition reactions to the double bond.

Polymers: Formed from polymerization reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride exhibit anticancer properties. For instance, derivatives of acrylic acid have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents.

Polymerization Reactions

(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride can serve as a monomer in radical polymerization processes. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials.

Coatings and Adhesives

Due to its reactivity, the compound is suitable for applications in coatings and adhesives, where it can improve adhesion properties and durability against environmental factors.

Emulsifiers and Stabilizers

In cosmetic formulations, (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride can function as an emulsifier or stabilizer due to its amphiphilic nature. This property allows it to stabilize oil-in-water emulsions commonly found in creams and lotions.

Skin Conditioning Agents

The compound's ability to form films on the skin makes it a valuable ingredient in skin care products, providing moisture retention and improving the overall texture of formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through specific pathways. |

| Study 2 | Antimicrobial Properties | Showed significant inhibition of bacterial growth when tested against common pathogens. |

| Study 3 | Polymer Applications | Highlighted improved mechanical properties in polymers synthesized with acrylate monomers similar to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride. |

Mechanism of Action

The mechanism of action of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactive acryloyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecules, potentially altering their biological activity or physical properties. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s closest structural analogs include acryloyl chlorides with heterocyclic substituents. A notable example is 3-(2-furyl)acryloyl chloride (), where the pyrazole is replaced by a furan ring. Key differences are:

However, steric hindrance from the ethyl and methyl groups may reduce accessibility in bulky substrates.

Research Findings and Challenges

Stability and Handling

α,β-unsaturated acyl chlorides are moisture-sensitive and prone to hydrolysis. The pyrazole derivative’s stability under storage conditions remains unstudied, but its higher steric bulk may slightly improve shelf life compared to less hindered analogs.

Biological Activity

(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a synthetic organic compound characterized by its reactive acryloyl chloride group and a substituted pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

- IUPAC Name : (E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 180.21 g/mol

- CAS Number : 1004644-47-6

The biological activity of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles, enabling it to modify proteins and other biomolecules. This reactivity can lead to changes in biological pathways, potentially influencing cellular functions and disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with acryloyl chloride functionalities. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant inhibitory effects on various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key oncogenic signaling pathways .

Anti-inflammatory Activity

(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated effectiveness in inhibiting cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For instance, certain pyrazole derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Antibacterial Activity

The antibacterial activity of pyrazole derivatives is another area of interest. Studies have indicated that these compounds can exhibit significant antimicrobial effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

The reactivity and biological activities of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride can be compared with related compounds:

| Compound | Structure | Biological Activity | Reactivity |

|---|---|---|---|

| (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride | Structure | Anticancer, Anti-inflammatory, Antibacterial | High |

| (2E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-YL)-acryloyl chloride | Structure | Moderate Anticancer | Moderate |

| (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid | Structure | Low Anticancer | Low |

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, several compounds exhibited promising results against cancer cell lines and showed significant anti-inflammatory effects in animal models. The study emphasized the importance of structural modifications in enhancing the pharmacological profiles of these compounds .

Q & A

Basic: What is the optimized synthetic route for (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride, and what critical parameters must be controlled?

Answer:

The compound is synthesized via nucleophilic acyl substitution, typically using a pyrazole derivative and acryloyl chloride. Key parameters include:

- Molar ratios : A slight excess of acryloyl chloride (1.2 equiv) ensures complete reaction with the pyrazole precursor .

- Catalyst : Triethylamine (TEA) is used to scavenge HCl, preventing side reactions .

- Temperature : Maintain 0–5°C to minimize polymerization, which is a common issue with acryloyl chlorides .

- Inhibitors : Hydroquinone (0.1–1 wt%) is added to suppress radical-induced polymerization during synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane yields pure product .

Advanced: How can researchers validate the E-configuration and conformational stability of this compound under varying conditions?

Answer:

- X-ray crystallography : SHELXL/SHELXS software is used to resolve the E-configuration via single-crystal analysis. Hydrogen bonding and π-π stacking in the crystal lattice stabilize the conformation .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of the ethyl and methyl groups on the pyrazole ring, confirming stereochemistry .

- Computational modeling : Density Functional Theory (DFT) calculates energy minima for different conformers, corroborating experimental data .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98%) .

- NMR : H and C NMR confirm the absence of unreacted starting materials (e.g., pyrazole NH protons at δ 10–12 ppm) .

- FT-IR : A carbonyl stretch at ~1750 cm confirms the acryloyl chloride group .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be systematically resolved?

Answer:

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) to identify substituent-induced shifts .

- Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) that may obscure signals at standard temperatures .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Moisture control : Use anhydrous solvents and inert atmosphere (N/Ar) to prevent hydrolysis .

- Ventilation : Fume hoods are mandatory due to acryloyl chloride’s volatility and respiratory toxicity .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are required to avoid skin/eye contact .

Advanced: How does the pyrazole substituent’s electronic nature influence reactivity in nucleophilic acylations?

Answer:

- Electron-donating groups (e.g., ethyl/methyl) : Increase pyrazole ring electron density, enhancing acryloyl chloride’s electrophilicity at the carbonyl carbon. This accelerates reactions with amines or alcohols .

- Steric effects : The 1-ethyl-3-methyl substitution may hinder nucleophilic attack, requiring optimized solvent polarity (e.g., THF over DCM) to balance reactivity and steric accessibility .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Dichloromethane/hexane : Produces high-purity crystals via slow evaporation (yield: 75–80%) .

- Ethyl acetate/petroleum ether : Suitable for column chromatography (R ~0.3–0.5) .

Advanced: What strategies mitigate competing polymerization during large-scale reactions?

Answer:

- Inhibitor cocktails : Combine hydroquinone (radical scavenger) with TEMPO (nitroxide inhibitor) at 0.5–1 wt% .

- Batch-wise addition : Add acryloyl chloride dropwise over 1–2 hours to maintain low local concentration .

- Low-temperature photolysis : UV light (254 nm) in the presence of inhibitors disrupts radical chain propagation .

Basic: What is the documented melting point range, and how does it correlate with purity?

Answer:

- Observed range : 84–86°C (similar to DCP, a structurally related acryloyl chloride derivative). Deviations >2°C indicate impurities .

- DSC analysis : A sharp endothermic peak confirms crystalline purity .

Advanced: How can computational tools predict reactivity in novel reaction environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.